molecular formula C11H22Cl2N2O2 B13485820 Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride

Cat. No.: B13485820
M. Wt: 285.21 g/mol
InChI Key: WLBACKWSMQXBEM-UHFFFAOYSA-N
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Description

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H18N2O22ClH It is a derivative of piperidine and azetidine, both of which are important heterocyclic compounds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with azetidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a powder and is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: Another piperidine derivative with similar chemical properties.

    Azetidine-3-carboxylate derivatives: Compounds with similar azetidine structures.

Uniqueness

Methyl 1-[(piperidin-4-yl)methyl]azetidine-3-carboxylate dihydrochloride is unique due to its combined piperidine and azetidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H22Cl2N2O2

Molecular Weight

285.21 g/mol

IUPAC Name

methyl 1-(piperidin-4-ylmethyl)azetidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C11H20N2O2.2ClH/c1-15-11(14)10-7-13(8-10)6-9-2-4-12-5-3-9;;/h9-10,12H,2-8H2,1H3;2*1H

InChI Key

WLBACKWSMQXBEM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)CC2CCNCC2.Cl.Cl

Origin of Product

United States

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